N-Cyclohexyl-2-fluoro-5-hydroxybenzamide
Description
N-Cyclohexyl-2-fluoro-5-hydroxybenzamide (CAS: 1881328-98-8) is a benzamide derivative characterized by a cyclohexyl group attached via an amide linkage to a fluorinated and hydroxyl-substituted benzene ring. The compound’s structure features a fluorine atom at the ortho position (C2) and a hydroxyl group at the para position (C5) relative to the amide group.
Properties
IUPAC Name |
N-cyclohexyl-2-fluoro-5-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-7-6-10(16)8-11(12)13(17)15-9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYCRJUFRCLSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-fluoro-5-hydroxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-fluoro-5-hydroxybenzoic acid with cyclohexylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-fluoro-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-Cyclohexyl-2-fluoro-5-hydroxybenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, although it is not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-fluoro-5-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, potentially affecting their function. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positioning of substituents on the benzamide scaffold significantly impacts molecular interactions. Below is a comparative analysis of key analogs:
Functional Group Impact
- This could improve aqueous solubility but reduce membrane permeability .
- Cyclohexyl vs.
- Fluorine Substituents: Fluorine at C2 (as in the target compound) versus C3 () alters electron distribution, affecting binding affinity to targets like enzymes or receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
